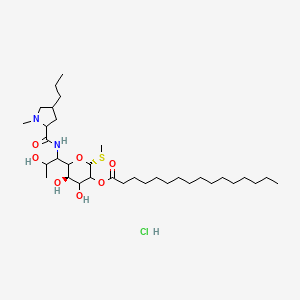
Lincomycin 2-palmitate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lincomycin 2-Palmitate Hydrochloride is a Lincomycin 2-monoester which shows highly active anti-bacterial properties . It is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . Clindamycin is a semisynthetic antibiotic produced by a 7(S)‑chloro‑substitution of the 7®-hydroxyl group of the parent compound lincomycin .
Molecular Structure Analysis
The molecular formula of this compound is C34H65ClN2O7S . Its molecular weight is 681.41 . Unfortunately, the specific structural diagram or further details about the molecular structure are not provided in the sources retrieved.Physical And Chemical Properties Analysis
This compound is a water-soluble hydrochloride salt . Its molecular weight is 681.41 . Further details about its physical and chemical properties are not provided in the sources retrieved.Aplicaciones Científicas De Investigación
Solution Behavior of 2-Palmitate Esters of Lincomycin : Lincomycin 2-palmitate esters have unique aqueous solubility properties compared to their counterparts like clindamycin 2-palmitate hydrochloride. These esters are surface active and exhibit micelle formation under certain conditions. The solubility and behavior in solutions are significantly affected by temperature and ionic strength, making them interesting for pharmaceutical formulations (Rowe, 1979).
Structural and Conformational Analysis : Research into the crystal and molecular structure of lincomycin hydrochloride has provided insights into its conformational features. Understanding the structure of lincomycin is crucial for comparing its properties with other aminoglycoside antibiotics, which can influence how it is used in medical applications (Rajeswaran & Srikrishnan, 2004).
Permeation Enhancers in Gel Formulations : The use of permeation enhancers in lincomycin hydrochloride gel formulations enhances its effectiveness in penetrating the skin. This is particularly important for treating skin-related bacterial infections such as acne, anthrax, and pneumonia (Panigrahi et al., 2006).
Antibiotic Properties and Resistance : Lincomycin and its derivatives are primarily used against Gram-positive bacteria and some protozoans. Resistance to lincomycin can arise through various mechanisms, including methylation of ribosomal RNA and enzyme modification. Understanding these resistance mechanisms is critical for effective clinical use (Spížek & Řezanka, 2017).
Neurotoxicity Studies in Zebrafish : Studies on zebrafish have revealed that lincomycin hydrochloride can induce developmental toxicity and neurotoxicity. This is crucial for evaluating the safety profile of the drug, especially for pediatric use (Cheng et al., 2020).
Antibiotic Production and Biosynthesis : The biosynthesis and genetic control of lincomycin, as well as the cultivation of its producing strains, are areas of ongoing research. This knowledge is fundamental for the industrial production and optimization of this antibiotic (Spížek & Řezanka, 2004).
Mecanismo De Acción
Propiedades
IUPAC Name |
[(2R,5R)-4,5-dihydroxy-6-[2-hydroxy-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64N2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)37)35-33(41)26-22-25(20-7-2)23-36(26)4;/h24-26,28-32,34,37,39-40H,6-23H2,1-5H3,(H,35,41);1H/t24?,25?,26?,28?,29-,30?,31?,32?,34-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQJQMYQCAVWHI-CAVVAWKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)O)NC(=O)C2CC(CN2C)CCC)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)O)NC(=O)C2CC(CN2C)CCC)SC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H65ClN2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23295-14-9 |
Source


|
| Record name | Lincomycin 2-palmitate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023295149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
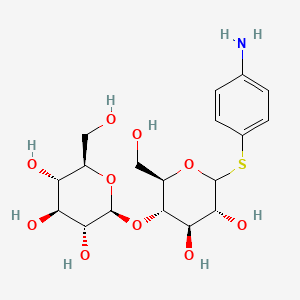

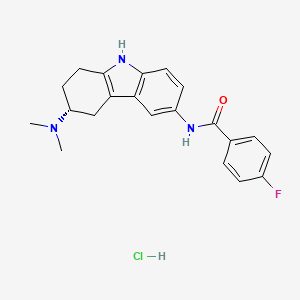
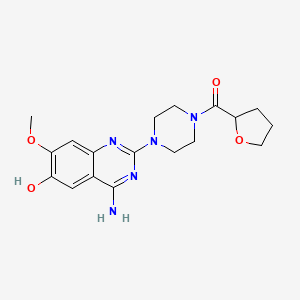
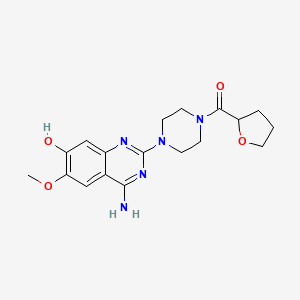
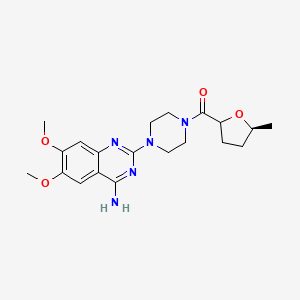
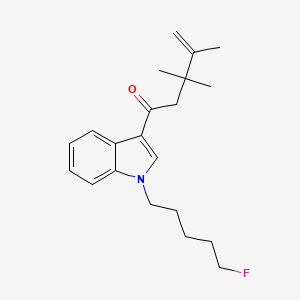
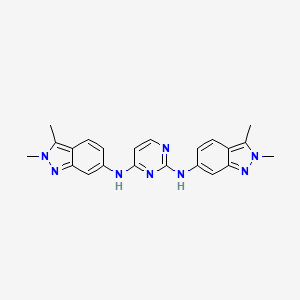
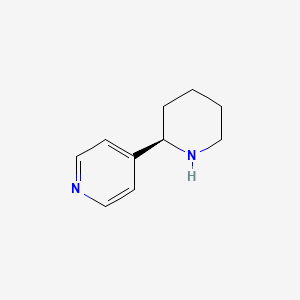
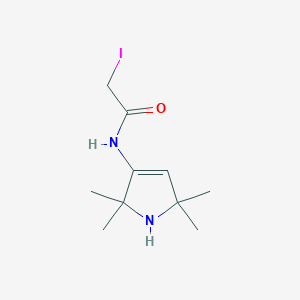
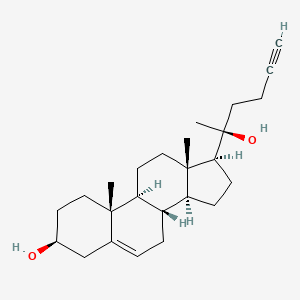
![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)
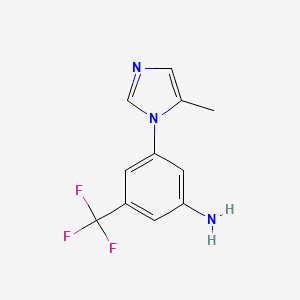
![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)
